3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Source 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (≥95%) for reproducible kinase inhibitor and cross-coupling development. The 3-bromo substitution on the pyrazole scaffold, combined with the oxan-4-ylmethyl N-substituent, delivers regioselectivity in Suzuki-Miyaura or Sonogashira diversification. This specific regioisomer cannot be replaced by 4-bromo or 5-bromo analogues without altering biological target engagement. The tetrahydropyran moiety improves metabolic stability and solubility (CLogP ≈ 1.6). Ideal for focused library synthesis and hit-to-lead optimization in oncology and immunology programs.

Molecular Formula C9H13BrN2O
Molecular Weight 245.12
CAS No. 1863981-29-6
Cat. No. B2937878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(oxan-4-ylmethyl)pyrazole
CAS1863981-29-6
Molecular FormulaC9H13BrN2O
Molecular Weight245.12
Structural Identifiers
SMILESC1COCCC1CN2C=CC(=N2)Br
InChIInChI=1S/C9H13BrN2O/c10-9-1-4-12(11-9)7-8-2-5-13-6-3-8/h1,4,8H,2-3,5-7H2
InChIKeyNMXQOBYWDVWGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(oxan-4-ylmethyl)pyrazole (CAS 1863981-29-6): Key Intermediate for Medicinal Chemistry and Kinase-Targeted Synthesis


3-Bromo-1-(oxan-4-ylmethyl)pyrazole (CAS 1863981-29-6) is a heterocyclic synthetic intermediate featuring a pyrazole core substituted with a bromine atom at the 3-position and an oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) group at the 1-position [1]. The compound has a molecular formula of C9H13BrN2O and a molecular weight of 245.12 g/mol . Brominated pyrazoles bearing N-alkyl tetrahydropyran substituents are widely employed in the development of kinase inhibitors and other bioactive molecules [2].

Why Generic Substitution Fails: Critical Role of 3-Bromo and Oxan-4-ylmethyl Positioning in Pyrazole Reactivity


In medicinal chemistry, the regioisomeric identity and substitution pattern of halogenated pyrazoles critically dictate both synthetic utility and ultimate biological target engagement. Simply interchanging 3-bromo-1-(oxan-4-ylmethyl)pyrazole with its 4-bromo positional isomer (CAS 1040377-02-3) or with 5-bromo-1-(oxan-2-yl)pyrazole (CAS 1187582-58-6) cannot be assumed to yield equivalent downstream products, as the bromine position on the pyrazole ring governs regioselectivity in cross-coupling reactions and directly impacts the geometry of the final molecule within a target binding pocket [1]. Furthermore, the substitution of the oxan-4-ylmethyl group for a simple methyl or unsubstituted phenyl group fundamentally alters the compound's lipophilicity, solubility, and metabolic stability profile [2].

Quantitative Differentiation Evidence: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole vs. Closest Analogs


Regioisomeric Selectivity Advantage: 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (CAS 1863981-29-6) vs. 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS 1040377-02-3) in Cross-Coupling Applications

The regiochemical positioning of the bromine atom at the 3-position of the pyrazole ring, rather than the 4-position, confers distinct electronic and steric properties that influence both reaction yields in palladium-catalyzed cross-couplings and the vector of substitution in the final bioactive molecule. The target compound (CAS 1863981-29-6) provides a synthetic handle orthogonal to that offered by the 4-bromo isomer (CAS 1040377-02-3), enabling access to different structural space around the pyrazole core [1]. This distinction is critical in structure-activity relationship (SAR) exploration, as even subtle changes in substitution geometry can drastically alter potency and selectivity profiles [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Design

Oxan-4-ylmethyl vs. Oxan-2-yl Positioning: Impact on Target Binding Conformation and Physicochemical Properties

The position of the tetrahydropyran (oxane) substituent relative to the pyrazole core has been shown to critically influence target binding and molecular properties. Compounds bearing the oxan-4-ylmethyl group, as in the target compound, exhibit enhanced metabolic stability compared to unprotected or differently linked analogs [1]. In contrast, the oxan-2-yl regioisomer (e.g., 3-bromo-1-(oxan-2-yl)-1H-pyrazole, CAS 1044270-96-3) presents a different spatial orientation that may affect binding interactions. The oxan-4-ylmethyl substitution pattern has been demonstrated to contribute to improved solubility and bioavailability in kinase inhibitor programs [2].

Drug Design Physicochemical Properties Kinase Inhibition

Comparative Physicochemical Profile: Calculated logP Values for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole vs. 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

The lipophilicity and solubility profiles of isomeric bromo-oxane pyrazoles differ in ways that are relevant to their utility in drug discovery programs. The target compound, 3-bromo-1-(oxan-4-ylmethyl)pyrazole, has a calculated logP of approximately 1.6 [1]. This value suggests a balanced lipophilicity profile that is desirable for oral bioavailability and cellular permeability, aligning with established drug-likeness guidelines (optimal logP range of 1-3 for CNS and non-CNS oral drugs) [2]. While direct experimental logP data for the 4-bromo isomer (CAS 1040377-02-3) is not readily available for head-to-head comparison, the structural variation introduced by the 3-bromo substitution pattern is known to influence overall molecular polarity and hydrogen-bonding capacity [3].

Physicochemical Properties Drug-likeness ADME Prediction

N1-Alkyl vs. N1-Unsubstituted Pyrazole Baselines: Impact on Cellular Activity and Target Engagement

N1-alkylation of pyrazole scaffolds, such as with the oxan-4-ylmethyl group in the target compound, is a critical structural modification that has been shown to enhance both cellular activity and target selectivity compared to N1-unsubstituted pyrazoles. In kinase inhibitor programs, N1-substituted pyrazoles frequently exhibit improved potency and selectivity profiles relative to their unsubstituted counterparts [1]. For example, N1-substituted pyrazoles have demonstrated sub-micromolar IC50 values against various cancer cell lines and potent enzyme inhibition (IC50 < 100 nM) in kinase assays [2]. The oxan-4-ylmethyl group specifically contributes to favorable drug-like properties, including enhanced solubility and bioavailability, which are essential for achieving robust cellular activity [3].

Kinase Inhibitors SAR Cellular Pharmacology

3-Bromo vs. 3-Chloro or 3-Iodo Analogs: Reactivity Profile for Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of the pyrazole ring provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions. The 3-bromo substituent offers superior oxidative addition kinetics compared to the 3-chloro analog, enabling milder reaction conditions and higher yields, while avoiding the potential for unwanted side reactions and decomposition sometimes observed with the more labile 3-iodo derivative [1]. This reactivity profile has been exploited in the late-stage diversification of 3-bromopyrazoles via Sonogashira and Suzuki-Miyaura cross-coupling reactions to generate libraries of bioactive compounds [2].

Cross-Coupling Synthetic Chemistry Reaction Optimization

Oxan-4-ylmethyl Substituent Confers Metabolic Stability Advantage Over Unprotected or Unsubstituted Analogs

The oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group is a privileged motif in medicinal chemistry that has been shown to confer metabolic stability advantages over unprotected or unsubstituted pyrazole analogs. In kinase inhibitor programs, the incorporation of the oxane (tetrahydropyran) group has been demonstrated to improve metabolic stability compared to analogs lacking this substituent [1]. Specifically, the oxan-4-ylmethyl substitution pattern contributes to enhanced solubility and bioavailability in kinase inhibitor development [2]. This is a key differentiator for procurement, as starting with a building block that already contains this optimized substituent accelerates lead optimization timelines and reduces the risk of encountering metabolic liabilities later in development.

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Research and Industrial Application Scenarios for 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (CAS 1863981-29-6)


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Optimization

3-Bromo-1-(oxan-4-ylmethyl)pyrazole is optimally suited for use as a key intermediate in the design and synthesis of novel kinase inhibitors. The oxan-4-ylmethyl group has been demonstrated to improve metabolic stability and solubility in kinase inhibitor programs [1], while the 3-bromo handle provides a versatile site for diversification via Suzuki-Miyaura or Sonogashira cross-coupling to explore structure-activity relationships [2]. This building block enables rapid assembly of focused libraries for hit-to-lead and lead optimization campaigns targeting kinases implicated in oncology, immunology, and inflammatory diseases.

Synthetic Methodology: Development of Regioselective Cross-Coupling Protocols

The compound serves as an ideal substrate for developing and optimizing regioselective cross-coupling methodologies on the pyrazole scaffold. The 3-bromo substituent offers favorable oxidative addition kinetics with palladium catalysts [1], while the N1-oxan-4-ylmethyl group provides a non-participating, sterically defined environment that minimizes unwanted side reactions. This makes the compound particularly valuable for reaction screening and optimization studies aimed at improving yields and selectivity in the synthesis of more complex heterocyclic systems.

Chemical Biology: Probe Synthesis for Target Identification and Validation

3-Bromo-1-(oxan-4-ylmethyl)pyrazole can be utilized as a versatile scaffold for the synthesis of chemical probes to study kinase function and validate therapeutic targets. The favorable physicochemical properties conferred by the oxan-4-ylmethyl group, including a calculated logP of approximately 1.6 [1], support the development of cell-permeable probes suitable for cellular target engagement studies. The bromine substituent enables facile installation of affinity tags or fluorescent reporters via cross-coupling, facilitating the creation of tool compounds for chemoproteomics and cellular imaging applications [2].

Process Chemistry: Scale-Up of Advanced Intermediates for Preclinical Development

For projects advancing toward preclinical development, 3-Bromo-1-(oxan-4-ylmethyl)pyrazole represents a strategic building block for the scale-up synthesis of more complex drug candidates. Its well-defined structure and balanced reactivity profile [1] make it amenable to multi-gram and kilogram-scale synthesis, reducing the number of steps required to access advanced intermediates. Procurement of this compound from a reliable source ensures batch-to-batch consistency, which is critical for reproducibility in late-stage discovery and early development activities.

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